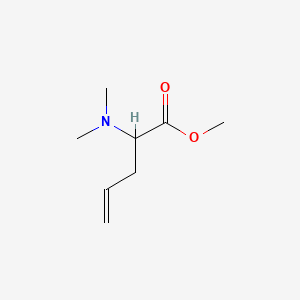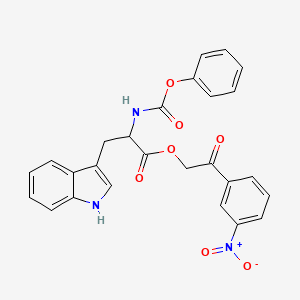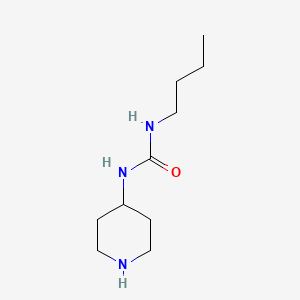
methyl 2-(dimethylamino)pent-4-enoate
Overview
Description
methyl 2-(dimethylamino)pent-4-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of 4-pentenoic acid, where the carboxylic acid group is esterified with methanol, and the alpha position is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(dimethylamino)pent-4-enoate typically involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH2=CHCH2CH2COOH+CH3OH→CH2=CHCH2CH2COOCH3+H2O
To introduce the dimethylamino group, a subsequent reaction with dimethylamine is required. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(dimethylamino)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alkyl halides for nucleophilic substitution at the dimethylamino group.
Major Products Formed
Epoxides: and from oxidation.
Alcohols: from reduction.
Substituted amines: from nucleophilic substitution.
Scientific Research Applications
methyl 2-(dimethylamino)pent-4-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Polymer Chemistry: Acts as a monomer or comonomer in the production of specialty polymers.
Mechanism of Action
The mechanism of action of methyl 2-(dimethylamino)pent-4-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pentenoate: Similar structure but lacks the dimethylamino group.
4-Pentenoic acid, 2-methyl-, heptadecyl ester: Similar backbone but different ester group.
Uniqueness
methyl 2-(dimethylamino)pent-4-enoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group can participate in additional reactions and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
methyl 2-(dimethylamino)pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPNWIQNZIMUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442342 | |
| Record name | 4-Pentenoic acid, 2-(dimethylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59415-13-3 | |
| Record name | 4-Pentenoic acid, 2-(dimethylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B1657990.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl] 1-phenyl 4-hydroxypyrrolidine-1,2-dicarboxylate](/img/structure/B1657991.png)


![(NE)-N-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B1657999.png)


![(4Z)-5-methyl-2-phenyl-4-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]pyrazol-3-one](/img/structure/B1658002.png)

![(5E)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658005.png)
![2-[N-(BUTAN-2-YL)-1-(2-FLUOROPHENYL)FORMAMIDO]-N-[(4-FLUOROPHENYL)METHYL]-N-[(5-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B1658006.png)
![2-[4,4-bis(4-fluorophenyl)butyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine;(Z)-but-2-enedioic acid](/img/structure/B1658010.png)
![N-[2-[2-(3,4-dimethoxyphenyl)ethyl-[(5-methylfuran-2-yl)methyl]amino]-2-oxoethyl]-N-pentyl-2-phenylacetamide](/img/structure/B1658011.png)

